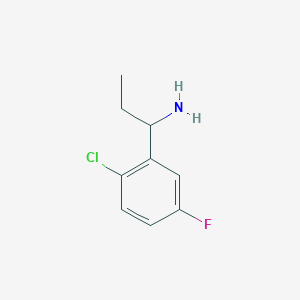![molecular formula C8H2F2N2S B15233155 4,7-Difluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233155.png)
4,7-Difluorobenzo[d]thiazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Difluorobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluorobenzo[d]thiazole-2-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-aminothiophenol derivatives with fluorinated benzonitriles. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluorobenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
4,7-Difluorobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 4,7-Difluorobenzo[d]thiazole-2-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4,7-Difluorobenzo[d]thiazole-2-carbonitrile can be compared with other similar compounds, such as:
4,7-Difluorobenzo[d]thiazol-2-amine: Similar structure but with an amine group instead of a nitrile.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have different substituents on the benzothiazole ring and exhibit different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C8H2F2N2S |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
4,7-difluoro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H2F2N2S/c9-4-1-2-5(10)8-7(4)12-6(3-11)13-8/h1-2H |
InChI Key |
MPUBYAHSFBCZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B15233097.png)


![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)

![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)

![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)



